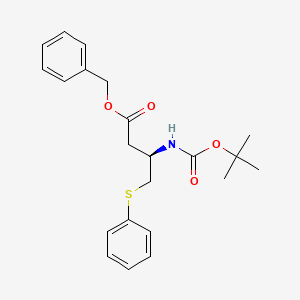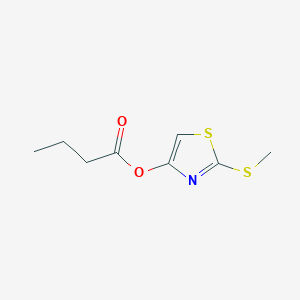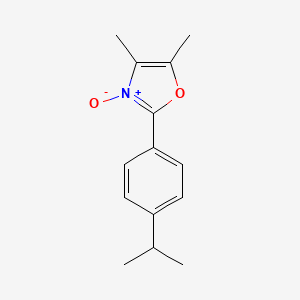
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is a compound that belongs to the class of N-protected amino esters It is characterized by the presence of a benzyl group, a Boc-protected amino group, and a phenylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a suitable phenylthio reagent reacts with the ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group and other steps in the synthesis, allowing for scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl ®-3-amino-4-(phenylthio)butanoate: Lacks the Boc protection, making it more reactive.
Benzyl ®-3-(Cbz-amino)-4-(phenylthio)butanoate: Uses a different protecting group (Cbz) which is stable under different conditions.
Benzyl ®-3-(Fmoc-amino)-4-(phenylthio)butanoate: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is unique due to its Boc protection, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C22H27NO4S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1 |
Clé InChI |
WSWSSLHGEPVXAP-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)


![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)

![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

